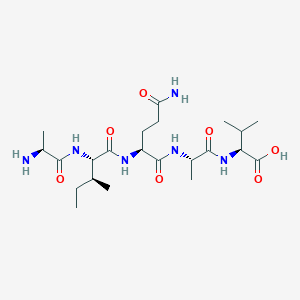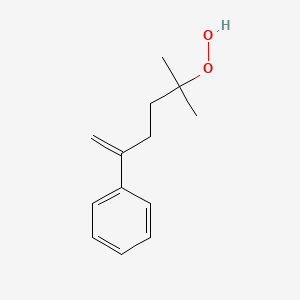
5,5-Difluoro-6-pentyl-5,6-dihydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Difluoro-6-pentyl-5,6-dihydro-2H-pyran-2-one is a heterocyclic compound that belongs to the class of pyranones It is characterized by the presence of a six-membered ring containing an oxygen atom and two fluorine atoms at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-6-pentyl-5,6-dihydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the hydrogenation of suitable ketone precursors in the presence of hydrogen gas and a catalyst such as palladium or platinum . Another method includes the cyclization of appropriate enals and ketones using N-heterocyclic carbene precatalysts . Industrial production methods often involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-6-pentyl-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various lactones, alcohols, alkanes, and substituted pyranones, depending on the reaction conditions and reagents used .
Scientific Research Applications
5,5-Difluoro-6-pentyl-5,6-dihydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-6-pentyl-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-6-pentyl-2H-pyran-2-one: Similar in structure but lacks the fluorine atoms.
5,6-Dihydro-2H-pyran-2-one: A simpler analog without the pentyl group and fluorine atoms.
Uniqueness
5,5-Difluoro-6-pentyl-5,6-dihydro-2H-pyran-2-one is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for various applications .
Properties
CAS No. |
827348-05-0 |
|---|---|
Molecular Formula |
C10H14F2O2 |
Molecular Weight |
204.21 g/mol |
IUPAC Name |
3,3-difluoro-2-pentyl-2H-pyran-6-one |
InChI |
InChI=1S/C10H14F2O2/c1-2-3-4-5-8-10(11,12)7-6-9(13)14-8/h6-8H,2-5H2,1H3 |
InChI Key |
CFFRFSPMWKGTGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(C=CC(=O)O1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[1,4-Bis(chloromethyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14220231.png)


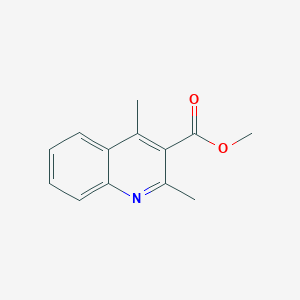
![2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline](/img/structure/B14220254.png)
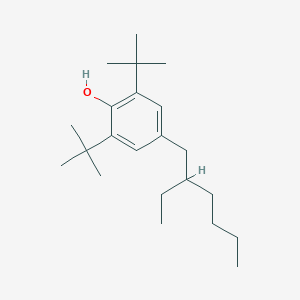

![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14220292.png)
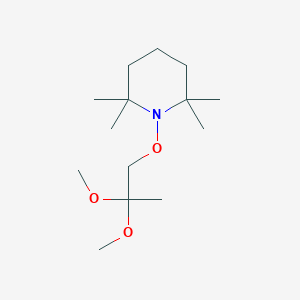

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid](/img/structure/B14220335.png)
![Pyrido[2,3-f][1,2,3]benzotriazin-10(9H)-one, 9-hydroxy-](/img/structure/B14220337.png)
